molecular formula C13H14N2 B12428747 4-[(4-(15N)azanylphenyl)(113C)methyl](15N)aniline

4-[(4-(15N)azanylphenyl)(113C)methyl](15N)aniline

Cat. No.: B12428747
M. Wt: 201.24 g/mol
InChI Key: YBRVSVVVWCFQMG-HPEOUSIPSA-N
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Description

4-(4-(15N)azanylphenyl)(113C)methylaniline is a compound that incorporates isotopic labels of nitrogen-15 and carbon-13. These isotopic labels are often used in scientific research to trace and study the behavior of molecules in various chemical and biological processes. The compound is a derivative of aniline, which is a primary aromatic amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(15N)azanylphenyl)(113C)methylaniline typically involves the incorporation of isotopically labeled nitrogen and carbon atoms into the aniline structure. One common method is the reduction of nitrobenzene derivatives using isotopically labeled reducing agents . Another approach involves the use of palladium-catalyzed amination reactions, where isotopically labeled amines are coupled with halogenated aromatic compounds .

Industrial Production Methods

Industrial production of isotopically labeled compounds often involves large-scale synthesis using specialized equipment and reagents. The process may include the use of isotopically labeled precursors and catalysts to ensure the incorporation of the desired isotopes into the final product. The production methods are designed to be efficient and cost-effective while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-(15N)azanylphenyl)(113C)methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroaniline derivatives, while reduction can produce primary amines.

Scientific Research Applications

4-(4-(15N)azanylphenyl)(113C)methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-(15N)azanylphenyl)(113C)methylaniline involves its interaction with molecular targets through isotopic labeling. The isotopes allow researchers to trace the compound’s pathway and interactions within a system. The molecular targets and pathways involved depend on the specific application and experimental setup .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-(15N)azanylphenyl)(113C)methylaniline is unique due to its specific isotopic labels, which provide distinct advantages in tracing and studying molecular interactions. The combination of nitrogen-15 and carbon-13 labels allows for detailed analysis using NMR spectroscopy and other techniques.

Properties

Molecular Formula

C13H14N2

Molecular Weight

201.24 g/mol

IUPAC Name

4-[(4-(15N)azanylphenyl)(113C)methyl](15N)aniline

InChI

InChI=1S/C13H14N2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9,14-15H2/i9+1,14+1,15+1

InChI Key

YBRVSVVVWCFQMG-HPEOUSIPSA-N

Isomeric SMILES

C1=CC(=CC=C1[13CH2]C2=CC=C(C=C2)[15NH2])[15NH2]

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)N)N

Origin of Product

United States

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